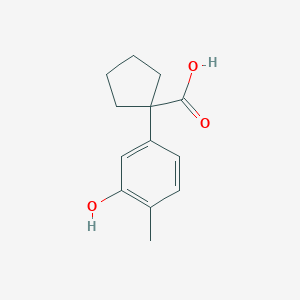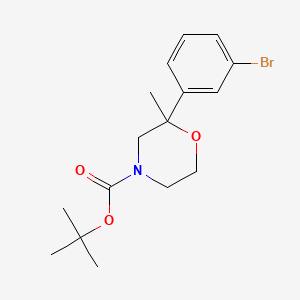
3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine is a chemical compound with the molecular formula C11H21N3 and a molecular weight of 195.30 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. Pyrazoles are known for their wide range of physiological and pharmacological activities .
Méthodes De Préparation
The synthesis of 3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the condensation of appropriate precursors followed by cyclization. For instance, a solvent-free condensation/reduction reaction sequence can be employed, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The reaction conditions typically involve mild temperatures and the use of reducing agents . Industrial production methods may involve bulk custom synthesis and procurement .
Analyse Des Réactions Chimiques
3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different substituents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The amino group in the compound exhibits significant nucleophilicity and basicity, allowing it to participate in various biochemical reactions . The compound can form hydrogen bonds and interact with enzymes and receptors, influencing their activity and function .
Comparaison Avec Des Composés Similaires
3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine can be compared with other similar compounds, such as:
- 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
- 1,5-dimethyl-1H-pyrazol-3-amine
- N,1,3-trimethyl-1H-pyrazol-5-amine
- 5-amino-1,3-dimethylpyrazole These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential applications .
Propriétés
Formule moléculaire |
C11H21N3 |
|---|---|
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
2-methyl-5-(2-methylpropyl)-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-5-6-9-10(7-8(2)3)13-14(4)11(9)12/h8H,5-7,12H2,1-4H3 |
Clé InChI |
NGMNKRVMPJFEDA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N(N=C1CC(C)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[3-(Iodomethyl)cyclobutoxy]methyl}benzene](/img/structure/B13563921.png)





![Pyrazolo[1,5-b]pyridazin-3-ylboronic acid](/img/structure/B13563958.png)


![Methyl[(4-methyloxolan-2-yl)methyl]amine](/img/structure/B13563981.png)

